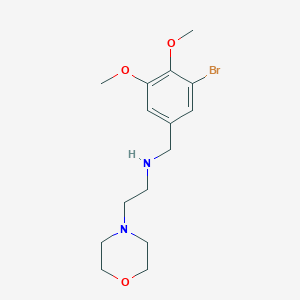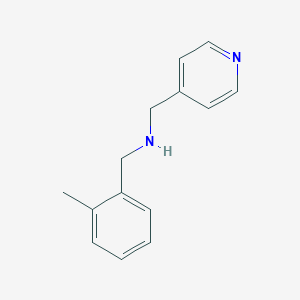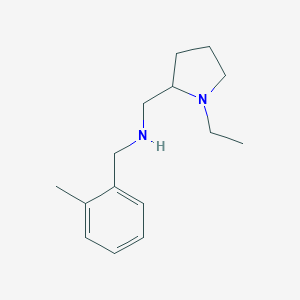![molecular formula C18H20Cl2N2O4S2 B262773 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MCC950 was first synthesized in 2015 and has since been extensively studied for its anti-inflammatory properties.
Mechanism of Action
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein. This prevents the activation of the inflammasome and the subsequent release of pro-inflammatory cytokines. This compound has been shown to be highly selective for the NLRP3 inflammasome and does not affect other inflammasomes or immune pathways.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and IL-18, in experimental models of inflammatory diseases. It has also been shown to reduce inflammation and tissue damage in these models. This compound has been shown to be well-tolerated and does not have any significant toxic effects.
Advantages and Limitations for Lab Experiments
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide is a small molecule inhibitor that can be easily synthesized in a laboratory setting. It has been shown to be highly selective for the NLRP3 inflammasome and does not affect other immune pathways. However, this compound has limited solubility in water, which can make it difficult to administer in experimental models.
Future Directions
There are several future directions for research on 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another potential area of research is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune diseases. Additionally, the therapeutic potential of this compound in human clinical trials needs to be explored further.
Synthesis Methods
The synthesis of 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 4-chloroaniline. This is then treated with sodium hydroxide to form the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is responsible for the activation of pro-inflammatory cytokines, such as IL-1β and IL-18, which are involved in the pathogenesis of many inflammatory diseases.
This compound has been shown to be effective in experimental models of various inflammatory diseases, including gout, multiple sclerosis, and Alzheimer's disease. It has also been shown to improve outcomes in sepsis and acute kidney injury. These studies suggest that this compound has potential therapeutic applications in the treatment of inflammatory diseases.
properties
Molecular Formula |
C18H20Cl2N2O4S2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-chloro-N-[2-[(4-chlorophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C18H20Cl2N2O4S2/c19-13-5-9-15(10-6-13)27(23,24)21-17-3-1-2-4-18(17)22-28(25,26)16-11-7-14(20)8-12-16/h5-12,17-18,21-22H,1-4H2 |
InChI Key |
RJMOLQXQAHVQER-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
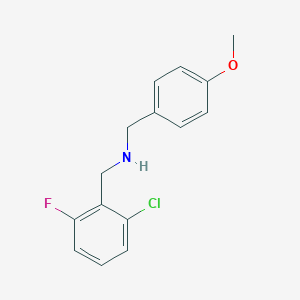
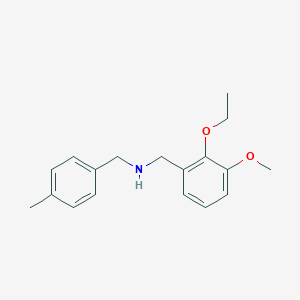
![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)
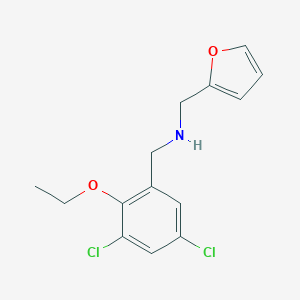
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)
